(1-oxo-5H-isoquinolin-5-yl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic route for UPF 1035 involves the preparation of 5-Benzoyloxyisoquinolin-1(2H)-one. The compound is synthesized through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and protective measures such as inert gas packaging to maintain stability .
化学反応の分析
UPF 1035 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert UPF 1035 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
UPF 1035 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving PARP-2.
Biology: Investigated for its role in cell structure and neuroprotection.
Medicine: Explored for its potential in treating conditions related to PARP-2 activity, such as neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents and research tools .
作用機序
UPF 1035 exerts its effects by selectively inhibiting PARP-2. It binds to the NAD+ binding site of PARP-2, preventing the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition leads to increased apoptosis in hippocampal slices and provides neuroprotective effects in models of post-ischemic brain damage .
類似化合物との比較
UPF 1035 is unique due to its high selectivity for PARP-2 over PARP-1. Similar compounds include:
PJ34: Another PARP inhibitor with broader activity against PARP-1 and PARP-2.
Olaparib: A PARP inhibitor used in cancer therapy, primarily targeting PARP-1.
Veliparib: A PARP inhibitor with activity against both PARP-1 and PARP-2.
Compared to these compounds, UPF 1035’s selectivity for PARP-2 makes it particularly useful for studies focused on this specific enzyme .
特性
分子式 |
C16H11NO3 |
---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
(1-oxo-5H-isoquinolin-5-yl) benzoate |
InChI |
InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10,14H |
InChIキー |
PYOHLVFLDVUMHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC=C3C2=CC=NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。